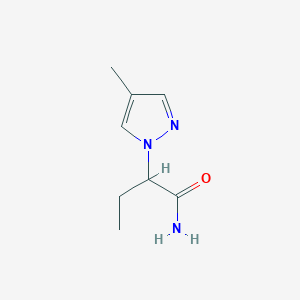

2-(4-methyl-1H-pyrazol-1-yl)butanamide

CAS No.: 1172702-26-9

Cat. No.: VC2299513

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172702-26-9 |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 2-(4-methylpyrazol-1-yl)butanamide |

| Standard InChI | InChI=1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12) |

| Standard InChI Key | OZLKZWXHLAQFON-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N)N1C=C(C=N1)C |

| Canonical SMILES | CCC(C(=O)N)N1C=C(C=N1)C |

Introduction

2-(4-Methyl-1H-pyrazol-1-yl)butanamide is an organic compound characterized by its unique pyrazole moiety and butanamide structure. This compound is of significant interest in various fields, including medicinal chemistry and agrochemical research, due to its potential biological activities and applications.

Synthesis and Chemical Reactions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanamide typically involves several key steps, often utilizing solvents like dichloromethane and ethanol. Reaction conditions are optimized for temperature and time to maximize yield, with reactions sometimes conducted at low temperatures to control the rate and selectivity of the formation process.

Common Reagents and Conditions

-

Solvents: Dichloromethane, ethanol.

-

Reaction Conditions: Optimized temperature and time, sometimes under low-temperature conditions.

-

Common Products: Various substituted pyrazoles and amine derivatives.

Biological Activities and Applications

2-(4-Methyl-1H-pyrazol-1-yl)butanamide has been shown to modulate enzyme activity through binding interactions that can either inhibit or activate specific pathways. For instance, it may interact with cytochrome P450 enzymes, influencing metabolic processes within cells. Research indicates that this compound can affect gene expression related to oxidative stress responses and apoptosis, showcasing its potential therapeutic implications.

Potential Applications

-

Medicinal Chemistry: Potential therapeutic applications due to its interaction with biological targets.

-

Agrochemical Research: Possible use in agricultural applications due to its biological activities.

Stability and Reactivity

2-(4-Methyl-1H-pyrazol-1-yl)butanamide is typically a solid at room temperature with moderate solubility in organic solvents. It exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications.

Stability Conditions

-

Standard Conditions: Stable under typical laboratory conditions.

-

Degradation Conditions: May degrade with strong acids or bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume